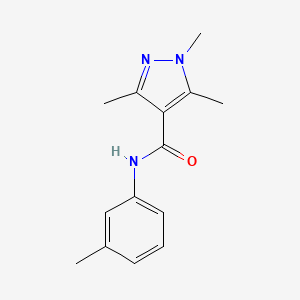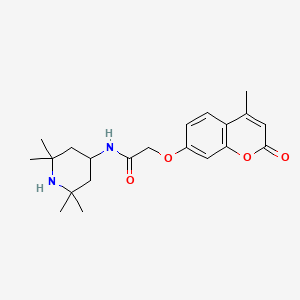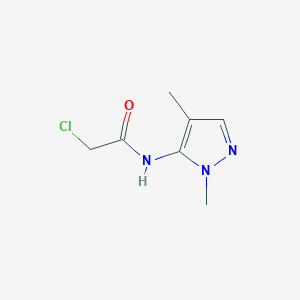![molecular formula C12H15N3 B7469087 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline](/img/structure/B7469087.png)
2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline, also known as MIA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. MIA is a small molecule that can easily penetrate cell membranes and interact with cellular targets, making it a useful tool for studying biological processes.
Mécanisme D'action
The mechanism of action of 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline is not fully understood, but it is thought to work by inhibiting certain enzymes and signaling pathways that are involved in disease processes. 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline has been shown to inhibit the activity of several enzymes involved in tumor growth and inflammation, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline has also been shown to modulate the activity of certain signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline has been shown to have a variety of biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline has been shown to induce cell cycle arrest and apoptosis, leading to decreased tumor growth. In inflammatory cells, 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to decreased inflammation. In neuronal cells, 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline has been shown to protect against oxidative stress and neurotoxicity, leading to improved neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline has several advantages as a tool for scientific research. It is a small molecule that can easily penetrate cell membranes and interact with cellular targets, making it a useful tool for studying biological processes. 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline is also relatively easy to synthesize in the laboratory, making it accessible to researchers. However, there are also limitations to using 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline in lab experiments. 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline may have off-target effects on other enzymes and signaling pathways, which could complicate the interpretation of experimental results. Additionally, 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline may have different effects in different cell types and tissues, making it important to carefully choose the appropriate experimental model.
Orientations Futures
There are several future directions for research on 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline. One area of interest is in the development of 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline analogs with improved potency and selectivity for specific targets. Another area of interest is in the development of 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline-based drug delivery systems, such as nanoparticles or liposomes, which could improve the bioavailability and efficacy of 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline and its potential applications in various disease contexts.
Méthodes De Synthèse
2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of an imidazole ring followed by the addition of a methyl group and an aniline group. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline has been used in scientific research to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline has been shown to have anti-tumor effects in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline has been shown to have anti-inflammatory effects, which could be useful in treating inflammatory diseases such as arthritis. 2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline has also been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-9-5-3-4-6-12(9)14-8-11-7-13-10(2)15-11/h3-7,14H,8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJALDQGFMHJKCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC2=CN=C(N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


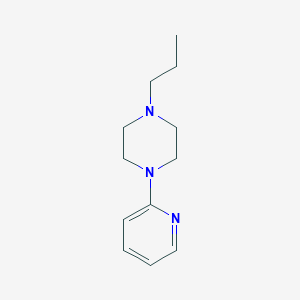


![[4-(3-Methoxyphenyl)piperazin-1-yl]-(3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B7469046.png)
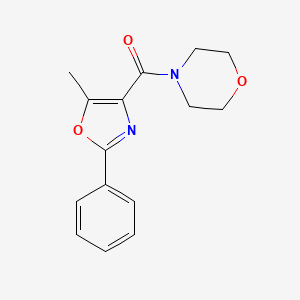
![N-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B7469050.png)
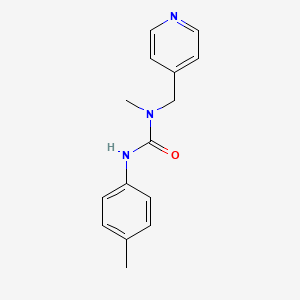
![5-[(1-ethylimidazol-2-yl)methyl]-2H-tetrazole](/img/structure/B7469072.png)
![1-[(3-Methoxyphenyl)methyl]imidazole-2-carbonitrile](/img/structure/B7469073.png)
